L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

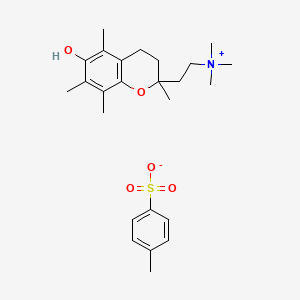

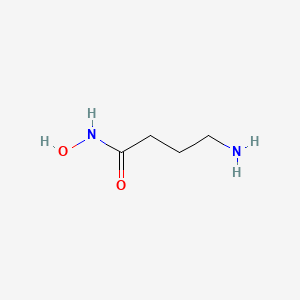

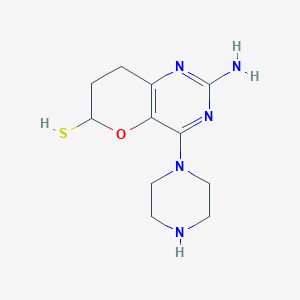

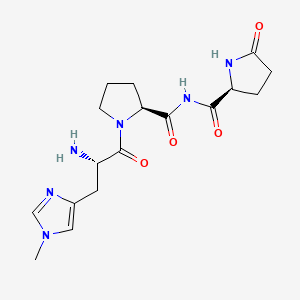

“L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl-” is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). The analog possesses greater potency than the natural hormone . It is also known as Leuprolide .

Synthesis Analysis

The synthesis of “L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl-” involves several steps. The process starts with the reaction of azoic acid t-butyl ester and arginine, followed by a reaction with p-toluenesulfonyl chloride to obtain the arginine side chain . After obtaining the side chain, peptide coupling is performed, followed by a reaction with ethylamine. Finally, the protective group is removed by hydrolysis or hydrogenolysis, and the product is refined and purified .Molecular Structure Analysis

The molecular structure of “L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl-” is complex, with a molecular formula of C16H22N6O4 . The compound is a nonapeptide, meaning it consists of nine amino acids .Chemical Reactions Analysis

“L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl-” is a GnRH agonist, which means it acts as an inhibitor of gonadotropin secretion. Animal studies indicate that following an initial stimulation, continuous administration of this compound results in suppression of ovarian and testicular steroidogenesis . This effect was reversible upon discontinuation of drug therapy .Physical And Chemical Properties Analysis

“L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl-” has a molecular weight of 362.384 Da . It is not active when given orally . The bioavailability by subcutaneous administration is comparable to that by intravenous administration .Safety and Hazards

As with any medication, “L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl-” has potential side effects and hazards. Isolated cases of ureteral obstruction and/or spinal cord compression, which may contribute to paralysis with or without fatal complications, have been observed in the palliative treatment of advanced prostate cancer using LH-RH agonists .

properties

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O4/c1-22-8-10(19-9-22)7-11(18)17(27)23-6-2-3-13(23)16(26)21-15(25)12-4-5-14(24)20-12/h8-9,11-13H,2-7,18H2,1H3,(H,20,24)(H,21,25,26)/t11-,12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGMJEFISXYLCY-AVGNSLFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)N2CCCC2C(=O)NC(=O)C3CCC(=O)N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(=O)[C@@H]3CCC(=O)N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955909 |

Source

|

| Record name | 1-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl- | |

CAS RN |

34367-55-0 |

Source

|

| Record name | Thyrotropin-releasing hormone, 1-Me- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.